molecular formula C17H24N4O B2400333 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2058820-23-6

1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No. B2400333
M. Wt: 300.406
InChI Key: WHLVQLJBYVJBBR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Adamantylated pyrimidines, including compounds related to 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea, have shown significant anticancer and antimicrobial properties. This was demonstrated through the synthesis of these compounds and subsequent biological evaluations (Orzeszko et al., 2004).

Inhibitory Activity

  • Studies on similar compounds have revealed inhibitory activity with respect to human soluble epoxide hydrolase, which is a significant finding in the context of potential therapeutic applications (D’yachenko et al., 2019).

Fibroblast Growth Factor Receptor Inhibition

  • N-aryl-N'-pyrimidin-4-yl ureas have been optimized to afford potent inhibitors of the fibroblast growth factor receptor tyrosine kinases, supporting their potential use as anticancer agents (Guagnano et al., 2011).

Synthesis and Structural Studies

  • Methods for the synthesis of N,N'-disubstituted ureas containing adamantane fragments have been developed. These studies contribute to understanding the structural and synthesis aspects of compounds like 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea (Danilov et al., 2020).

Potential Anti-inflammatory Agents

  • Compounds with structures similar to 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea have been investigated as potential anti-inflammatory agents. This includes structural and spectroscopic characterization to understand their biological activity mechanisms (Al-Tamimi et al., 2014).

Cytochrome P450 Inhibition

  • Studies on similar adamantane derivatives have shown inhibitory activity towards cytochrome P450, indicating potential applications in the treatment of conditions like prostate cancer (Chan et al., 1996).

Safety And Hazards

This would involve studying the toxicity of the compound, its handling and storage procedures, and the precautions to be taken while working with it.


Future Directions

This would involve a discussion on the potential applications of the compound, ongoing research, and areas where further research is needed.


Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals with care and to follow safety guidelines.


properties

IUPAC Name

1-(1-adamantyl)-3-(2-pyrimidin-5-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-16(20-2-1-12-9-18-11-19-10-12)21-17-6-13-3-14(7-17)5-15(4-13)8-17/h9-11,13-15H,1-8H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLVQLJBYVJBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CN=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea

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